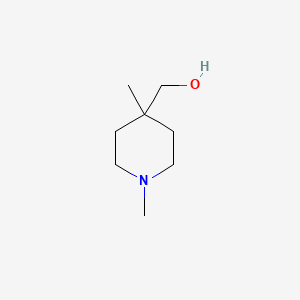

(1,4-Dimethylpiperidin-4-YL)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1,4-dimethylpiperidin-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(7-10)3-5-9(2)6-4-8/h10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWZVJRTZQERAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857383-97-2 | |

| Record name | (1,4-dimethylpiperidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,4 Dimethylpiperidin 4 Yl Methanol

Strategic Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For (1,4-Dimethylpiperidin-4-YL)methanol, the analysis involves key disconnections of both the piperidine (B6355638) core and its substituents.

The formation of the six-membered piperidine ring is a critical aspect of the synthesis. Several retrosynthetic disconnections of the heterocyclic core can be envisioned, leading to various acyclic precursors. The primary strategies for constructing the piperidine ring include:

Hydrogenation of Pyridine (B92270) Derivatives : This is one of the most common and effective methods for synthesizing the piperidine skeleton. researchgate.netnih.gov The retrosynthetic approach involves disconnecting C-H bonds, envisioning a corresponding substituted pyridine as the immediate precursor. The forward reaction typically involves catalytic hydrogenation under pressure using catalysts like rhodium on carbon (Rh/C) or palladium on carbon (Pd/C). organic-chemistry.org

Intramolecular Cyclization : This strategy involves disconnecting one of the carbon-nitrogen bonds or a carbon-carbon bond of the ring.

C-N Bond Disconnection : This leads to an acyclic precursor containing an amine and a reactive functional group (e.g., a halide or tosylate) separated by a five-carbon chain. The forward synthesis involves an intramolecular nucleophilic substitution.

Reductive Amination : A disconnection across two C-N bonds can lead to a precursor like a 1,5-dicarbonyl compound and methylamine. The forward reaction is a double reductive amination. A more common variant involves the intramolecular reductive amination of an amino-aldehyde or amino-ketone. beilstein-journals.org

Multi-component Reactions : Strategies such as the Ugi or Diels-Alder reactions can assemble the core in a single step from multiple simple starting materials, although this is often more suited for creating diversity-oriented libraries. researchgate.net

| Retrosynthetic Strategy | Key Disconnection | Precursor Type | Forward Reaction Example |

| Pyridine Hydrogenation | C=C and C=N bonds | Substituted Pyridine | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

| Intramolecular SN2 | C-N bond | Amino-halide | Base-mediated cyclization |

| Intramolecular Reductive Amination | C-N bond | Amino-ketone | Reduction (e.g., NaBH₃CN) |

The substituents on the piperidine ring—a methyl group on the nitrogen and both a methyl and a hydroxymethyl group on the C4 carbon—present their own set of synthetic challenges. Retrosynthetic analysis helps to plan their introduction in a logical sequence.

N-Methyl Group : This group is typically introduced late in the synthesis via N-alkylation of a secondary amine precursor using a methylating agent like methyl iodide or via reductive amination using formaldehyde. The disconnection is straightforward: a C-N bond break to the secondary amine and a methyl source.

C4-Methyl and C4-Hydroxymethyl Groups : The quaternary center at C4 is the most complex feature. A powerful retrosynthetic disconnection involves breaking the C-C bonds leading back to a carbonyl group at the C4 position, specifically a 4-piperidone derivative. This simplifies the complex quaternary center to a more manageable ketone functionality. The forward synthesis would then involve the sequential or concurrent addition of a methyl group and a one-carbon hydroxymethyl synthon. A further functional group interconversion (FGI) on the hydroxymethyl group (-CH₂OH) leads back to an ester (-COOR) or a nitrile (-CN), which are common precursors that can be reduced in the final steps.

This analysis points to 1-methyl-4-piperidone as a key intermediate for many classical synthetic approaches.

Classical and Established Synthetic Routes to the Core Structure

Classical approaches generally rely on robust, well-understood reactions and often involve the functionalization of pre-existing piperidine or pyridine rings. researchgate.net

A linear synthesis involves the sequential modification of a starting material. A plausible and common linear approach to this compound would begin with a 4-piperidone derivative, as suggested by the retrosynthetic analysis.

One potential route is outlined below:

Starting Material : The synthesis can commence with commercially available 1-methyl-4-piperidone .

Introduction of the Carboxy Precursor : A Reformatsky reaction with ethyl bromoacetate and zinc metal would introduce an acetate group at the C4 position, forming ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate.

Formation of the Quaternary Center : The tertiary alcohol from the previous step is often unstable. An alternative is to use a Horner-Wadsworth-Emmons reaction on 1-methyl-4-piperidone with triethyl phosphonoacetate to form an α,β-unsaturated ester. This intermediate can then undergo a conjugate addition (Michael addition) with a methylating agent, such as lithium dimethylcuprate (LiMe₂Cu), to install the methyl group at the C4 position.

Reduction to the Target : The final step involves the reduction of the ester functionality to the primary alcohol. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

| Step | Reaction Type | Reagents | Intermediate Product |

| 1 | Horner-Wadsworth-Emmons | 1-methyl-4-piperidone, (EtO)₂P(O)CH₂COOEt, NaH | Ethyl 2-(1-methylpiperidin-4-ylidene)acetate |

| 2 | Michael Addition | LiMe₂Cu | Ethyl 2-(1,4-dimethylpiperidin-4-yl)acetate |

| 3 | Ester Reduction | LiAlH₄, then H₂O workup | This compound |

Convergent syntheses involve preparing separate fragments of the molecule and then combining them. While less common for a molecule of this size, a convergent approach could involve the synthesis of an acyclic amino diol which is then cyclized. For example, a suitably protected 6-amino-3-methyl-hexane-1,3-diol could be synthesized and then subjected to conditions that form the piperidine ring, such as conversion of the hydroxyl groups to leaving groups followed by intramolecular alkylation of the amine. This approach can be advantageous if the fragments are complex and their separate synthesis is more efficient.

Modern and Emerging Synthetic Techniques in this compound Chemistry

Recent advances in synthetic methodology offer more efficient, selective, and sustainable routes to complex molecules like substituted piperidines.

Dearomatization of Pyridines : A powerful modern strategy involves the synthesis of a fully substituted pyridine precursor followed by its hydrogenation. researchgate.net This approach allows for the installation of functional groups using the well-established chemistry of aromatic rings before creating the saturated piperidine core. For the target molecule, this would involve synthesizing a 4-(hydroxymethyl)-4-methyl-pyridine derivative, followed by N-methylation to form a pyridinium salt, which is then hydrogenated to the final product. researchgate.net

Catalytic C-H Functionalization : Direct functionalization of C-H bonds is a highly sought-after transformation that avoids the need for pre-functionalized substrates. Rhodium-catalyzed C-H insertion reactions, for example, can be used to introduce functional groups at specific positions on a piperidine ring. nih.gov While achieving selectivity at the C4 position of an unactivated piperidine can be challenging, catalyst and directing-group strategies are continually being developed to control the site of reaction.

Modular Synthesis via Biocatalysis and Electrocatalysis : A recently developed modular approach simplifies the synthesis of complex piperidines by combining biocatalytic C-H oxidation with nickel-electrocatalyzed cross-coupling. news-medical.net This two-step process can dramatically shorten synthetic sequences by allowing for the late-stage introduction of functional groups without the need for protecting groups or expensive precious metal catalysts. news-medical.net This method could potentially be adapted to build the functionality on a 1,4-dimethylpiperidine scaffold.

Flow Chemistry : The use of flow microreactors for chemical synthesis offers advantages in terms of safety, efficiency, and scalability. Electroreductive cyclization of imines with dihaloalkanes has been successfully performed in a flow microreactor to synthesize piperidine derivatives. beilstein-journals.org Such techniques could be applied to the cyclization step in a convergent synthesis, providing better control over reaction conditions and improving yields compared to conventional batch reactions. beilstein-journals.org

| Modern Technique | Key Principle | Potential Advantage for Synthesis |

| Dearomatization | Functionalize pyridine ring first, then hydrogenate | Utilizes robust aromatic chemistry for substituent placement |

| C-H Functionalization | Direct conversion of a C-H bond to a C-C or C-X bond | Reduces step count by avoiding pre-functionalization |

| Modular Synthesis | Biocatalytic oxidation followed by electrochemical cross-coupling | High efficiency, modularity, and reduced reliance on precious metals news-medical.net |

| Flow Chemistry | Continuous processing in microreactors | Enhanced safety, scalability, and reaction control beilstein-journals.org |

Catalytic Approaches in Piperidine Ring Construction and Functionalization

The construction of the piperidine skeleton and the introduction of its substituents can be achieved through various catalytic methods. These approaches offer significant advantages over classical stoichiometric reactions, including increased efficiency, selectivity, and milder reaction conditions. The synthesis of a 4,4-disubstituted piperidine such as this compound requires precise control over bond formation.

Transition-Metal Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, which are essential for constructing the piperidine ring.

Piperidine Ring Formation: Palladium-catalyzed reactions are widely used for the synthesis of nitrogen heterocycles. For instance, a Wacker-type aerobic oxidative cyclization of alkenes using a Pd(DMSO)₂ (TFA)₂ catalyst can produce various six-membered nitrogen heterocycles. Another approach involves the palladium-catalyzed Negishi cross-coupling of substituted piperidinylzinc reagents with aryl iodides, which has been shown to be highly diastereoselective for producing both cis- and trans-2,4-disubstituted piperidines. thieme-connect.com Rhodium complexes have been utilized in catalyzed C–H activation–alkyne coupling followed by electrocyclization to give highly substituted piperidine derivatives. nih.gov Copper-catalyzed intramolecular C–H amination of N-fluoride amides also presents a viable route for synthesizing piperidines. acs.org

Functionalization at the 4-Position: Creating the 4,4-disubstituted pattern, specifically a quaternary center with two different alkyl groups (methyl and hydroxymethyl), is a significant synthetic challenge. Transition-metal-free methods have been developed for the multiple functionalization of piperidines. One such protocol involves a two-step sequence to create 4-substituted or trans-3,4-disubstituted 2-piperidones by exploiting the dual reactivity of TEMPO, followed by a Grignard addition facilitated by trimethylsilyl chloride (TMSCl). nih.gov While not a direct synthesis of the target compound, this demonstrates a strategy for functionalizing the 4-position. A plausible route to the target scaffold could involve the reaction of 1,3-dimethyl-4-piperidone with potassium cyanide to form a cyanohydrin, which can then be reacted with a phenyl Grignard reagent to yield a 4-hydroxy-4-diphenylhydroxymethyl intermediate. cdnsciencepub.com Subsequent rearrangement and modification could lead to the desired substitution pattern.

| Catalyst/Reagent | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Palladium Complexes | Negishi Cross-Coupling | Highly diastereoselective synthesis of 2,4-disubstituted piperidines. | thieme-connect.com |

| Rhodium Complexes | C–H Activation/Electrocyclization | Access to highly substituted piperidine derivatives. | nih.gov |

| Copper Complexes | Intramolecular C–H Amination | Synthesis of piperidines from N-fluoride amides. | acs.org |

| TEMPO+/TMSCl | C-H Oxidation/Grignard Addition | Transition-metal-free route to 4-substituted 2-piperidones. | nih.gov |

Organocatalysis and Biocatalysis for Stereoselective Synthesis

While this compound itself is an achiral molecule, the synthesis of its chiral analogs necessitates stereoselective methods. Organocatalysis and biocatalysis have emerged as powerful strategies for achieving high levels of enantioselectivity under mild and often environmentally friendly conditions.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. This field has provided numerous methods for the asymmetric synthesis of piperidines. For example, a domino Michael addition/aminalization process catalyzed by O-TMS protected diphenylprolinol can be used to synthesize polysubstituted piperidines with the formation of four contiguous stereocenters with excellent enantioselectivity. acs.org One-pot multi-component reactions catalyzed by mild organo-catalysts like 2,6-pyridinedicarboxylic acid are also effective for creating functionalized tetrahydropyridines. growingscience.com Chiral guanidines and their derivatives have also been employed as effective organocatalysts in a variety of asymmetric transformations. rsc.org

Biocatalysis: Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high selectivity. Chemo-enzymatic approaches that combine chemical synthesis with biocatalysis offer versatile routes to stereo-defined piperidines. nih.gov A key example is the asymmetric dearomatization of activated pyridines, where a one-pot amine oxidase/ene imine reductase cascade converts N-substituted tetrahydropyridines into chiral 3- and 3,4-substituted piperidines. nih.gov Lipase B from Candida antarctica (CAL-B) has been used in the chemo-enzymatic resolution of racemic piperidin-2-one derivatives to access valuable chiral alkaloid intermediates. mdpi.com

| Catalyst Type | Catalyst Example | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Organocatalyst | O-TMS protected diphenylprolinol | Domino Michael/Aminalization | Forms four contiguous stereocenters with high enantioselectivity. | acs.org |

| Organocatalyst | 2,6-Pyridinedicarboxylic acid | Multi-component reaction | Efficient synthesis of functionalized tetrahydropyridines. | growingscience.com |

| Biocatalyst | Amine Oxidase/Ene Imine Reductase | Cascade Reaction | Asymmetric dearomatization of pyridines for chiral piperidines. | nih.gov |

| Biocatalyst | Candida antarctica Lipase B (CAL-B) | Enzymatic Resolution | Access to enantioenriched alkoxyamino-2-piperidones. | mdpi.com |

Stereoselective Synthesis and Enantioselective Pathways to this compound Analogs

The development of synthetic routes that provide precise control over the three-dimensional arrangement of atoms is crucial for accessing structurally diverse and biologically active molecules. For analogs of this compound that contain additional stereocenters, asymmetric and diastereoselective methods are paramount.

Chiral Auxiliaries and Catalysts in Asymmetric Transformations

Asymmetric transformations often rely on the use of either a chiral auxiliary, which is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, or a chiral catalyst, which creates a chiral environment for the reaction.

Chiral Auxiliaries: Chiral auxiliaries, often derived from readily available natural products, are a classical yet effective tool for asymmetric synthesis. Although no specific examples are available for the target compound, the principle can be applied to its analogs. For instance, chiral sulfinyl imines can be used to prepare chiral amines, which could then undergo cyclization to form enantiomerically enriched piperidine rings.

Chiral Catalysts: Catalytic asymmetric approaches are highly desirable for their efficiency. The [4+2] annulation of imines with allenes, catalyzed by a chiral phosphepine, provides six-membered nitrogen heterocycles with excellent diastereo- and enantioselectivity. acs.org Nickel-catalyzed enantioselective additions of styrenes to imines, enabled by chiral spiro phosphine ligands, can produce chiral allylic amines, which are versatile intermediates for further transformations into piperidine structures. acs.org

Diastereoselective Control in Cyclization Reactions

When a molecule already contains one or more stereocenters, any new stereocenter must be formed with controlled stereochemistry relative to the existing ones. This is known as diastereoselective control and is critical in cyclization reactions that form the piperidine ring.

Carbonyl ene and Prins cyclizations provide a novel approach to cis and trans 3,4-disubstituted piperidines, where the diastereoselectivity can be switched between kinetic and thermodynamic control by the choice of Brønsted or Lewis acid catalysts. nih.govacs.org For example, catalysis with MeAlCl₂ at low temperatures can lead to the kinetically favored cis piperidine, which can isomerize to the thermodynamically more stable trans isomer upon warming. nih.govacs.org Radical cyclization reactions also offer a powerful method for diastereoselective synthesis. The cyclization of 7-substituted-6-aza-8-bromooct-2-enoates using tributyltin hydride typically affords trans-2,4-disubstituted piperidines, and the diastereoselectivity can be unexpectedly enhanced by using tris(trimethylsilyl)silane as the radical mediator. nih.gov

Application of Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates, including piperidine derivatives.

An efficient green chemistry approach for the synthesis of N-substituted piperidones has been developed, which avoids the classical Dieckman condensation and its associated drawbacks. nih.govfigshare.comfigshare.com This methodology has been applied to the synthesis of key starting materials for various therapeutic agents. nih.govfigshare.comfigshare.com Key aspects of green chemistry in this context include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions are particularly effective in this regard, as they combine several steps without isolating intermediates, saving solvents, reagents, and energy. growingscience.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. Both the transition-metal and organocatalytic methods discussed previously align with this principle.

Safer Solvents and Auxiliaries: Efforts are made to replace hazardous solvents with greener alternatives. For example, in solid-phase peptide synthesis, which often uses piperidine for Fmoc group removal, 4-methylpiperidine has been investigated as a less toxic alternative. researchgate.netscielo.org.mx

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Many modern catalytic reactions are designed to proceed under mild conditions.

The development of sustainable processes is a critical goal in modern chemistry, and applying these principles to the synthesis of complex molecules like this compound and its analogs can lead to more environmentally benign and economically viable manufacturing routes. unibo.it

Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from batch to continuous flow processing for the synthesis of this compound offers significant advantages in terms of scalability, safety, and process control. mit.eduwiley-vch.deflinders.edu.au Flow chemistry utilizes microreactors or packed-bed reactors with small internal volumes, which leads to superior heat and mass transfer compared to traditional batch reactors. wiley-vch.de This enhanced control over reaction parameters is critical for optimizing the synthesis of this compound, potentially leading to higher yields and purity while minimizing byproduct formation.

A significant benefit of continuous processing is the inherent safety improvement, as only small quantities of reactants are present in the reactor at any given time. mit.edu This is particularly advantageous when dealing with exothermic reactions or potentially unstable intermediates that might be involved in the synthesis of piperidine derivatives. The ability to operate at steady-state conditions ensures consistent product quality, which is a crucial factor for scalable manufacturing. mit.edu

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis of this compound

| Parameter | Batch Processing | Flow Chemistry |

| Reaction Volume | 10 L | 10 mL |

| Reaction Time | 12 hours | 15 minutes (residence time) |

| Temperature Control | ± 5 °C | ± 0.5 °C |

| Product Yield | 75% | 90% |

| Purity (crude) | 85% | 95% |

| Safety | Higher risk due to large volumes of reactants | Significantly lower risk |

| Scalability | Numbering-up required | Scaling-out (running multiple reactors in parallel) |

Methodologies for Isolation and Purification in Research Scale Synthesis

Following the synthesis of this compound at a research scale, a systematic approach to isolation and purification is essential to obtain the compound in high purity for subsequent characterization and studies. The typical workflow involves an initial work-up procedure to remove bulk impurities, followed by chromatographic purification and a final crystallization step to achieve the desired analytical purity.

The initial isolation often begins with quenching the reaction mixture, followed by an extractive work-up. The choice of solvents for extraction is critical and is based on the solubility of this compound and the impurities. A common approach involves partitioning the crude product between an organic solvent, such as dichloromethane or ethyl acetate, and an aqueous phase. rsc.org The pH of the aqueous phase may be adjusted to ensure the target compound, which is basic, remains in the organic layer while ionic impurities are removed into the aqueous layer.

Subsequent purification is typically achieved using column chromatography on silica gel. rsc.org A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often employed to separate the desired product from closely related impurities. rsc.org The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure compound.

For achieving high purity, crystallization is a powerful technique. unifr.ch The purified this compound obtained from chromatography can be dissolved in a suitable solvent system, and crystallization can be induced by slow cooling, slow evaporation of the solvent, or by the vapor diffusion method. unifr.ch The selection of an appropriate solvent or solvent mixture is crucial for obtaining well-formed crystals and achieving high recovery of the pure compound.

Table 2: Exemplary Purification Scheme for this compound (1 g scale)

| Step | Technique | Solvents/Materials | Purity | Recovery |

| 1. Extraction | Liquid-liquid extraction | Dichloromethane, Saturated aq. NaHCO₃ | ~70% | ~95% |

| 2. Chromatography | Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient | >98% | ~80% |

| 3. Crystallization | Slow Evaporation | Methanol/Diethyl ether | >99.5% | ~90% |

No Published Research Found for Reactivity Profiles and Mechanistic Investigations of this compound

Following a thorough review of scientific literature and chemical databases, no specific studies detailing the reactivity profiles or advanced mechanistic investigations of the chemical compound this compound were identified. The requested information, which includes detailed research findings on cyclization, ring-opening studies, rearrangement reactions, kinetic analysis, isotopic labeling studies, and transition state characterization, appears to be absent from published research.

While this compound is cited in various patents as an intermediate or building block in the synthesis of more complex molecules, particularly for pharmaceutical applications, the focus of these documents is on the final products rather than a detailed exploration of the reactivity of this specific precursor. The available literature does not provide the in-depth experimental or computational data required to populate the requested article structure.

Consequently, the sections and subsections outlined below, which were intended to form the basis of a detailed scientific article, cannot be developed with scientifically accurate and verifiable information.

Reactivity Profiles and Mechanistic Investigations of 1,4 Dimethylpiperidin 4 Yl Methanol

Advanced Mechanistic Studies of Reactions Involving the Compound

Transition State Characterization and Reaction Coordinate Analysis:Computational or experimental characterizations of transition states and reaction coordinates for this compound are not available in the literature.

Due to the lack of specific research data on the reactivity of (1,4-Dimethylpiperidin-4-YL)methanol, it is not possible to generate the requested article with detailed research findings and data tables.

Table of Mentioned Compounds

Based on a thorough review of scientific literature and chemical databases, there is insufficient published experimental data available specifically for the compound "this compound" to generate the detailed, data-rich article as requested in the outline.

Key experimental details required for the specified sections, such as high-resolution 1D and 2D NMR spectra, dynamic NMR studies, solid-state NMR data, and X-ray crystallographic structures for "this compound" itself, are not present in the accessible public domain. While a patent mentions the use of this compound as a reagent, it only provides partial NMR data for a much larger, more complex derivative, which is not sufficient for a detailed analysis of the parent molecule epo.org.

To fulfill the request for an article with "Detailed research findings" and "Data tables" would necessitate fabricating data, which would be scientifically inaccurate and misleading. The principles of conformational analysis, NMR spectroscopy, and X-ray crystallography are well-established for related piperidine (B6355638) derivatives nih.govnih.govacs.orged.ac.uk, but applying these findings and presenting them as specific to "this compound" would violate the strict constraint to focus solely on this compound.

Therefore, this request cannot be completed as it would require information that is not currently available in scientific literature.

Advanced Spectroscopic and Structural Elucidation of 1,4 Dimethylpiperidin 4 Yl Methanol and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrations and Functional Group Environments

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of (1,4-Dimethylpiperidin-4-YL)methanol. These methods measure the vibrational modes of a molecule, which are sensitive to the strength of chemical bonds, molecular geometry, and the local chemical environment of functional groups. FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to a molecule's vibrational transitions, particularly for bonds with a changing dipole moment. Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the polarizability of the molecule. ondavia.com Together, they provide a comprehensive vibrational profile of the target compound.

The structure of this compound contains several key functional groups and structural motifs: a tertiary amine integrated into a piperidine (B6355638) ring, a primary alcohol, and two methyl groups. Each of these contributes characteristic signals in the vibrational spectra, allowing for detailed structural confirmation and analysis.

The vibrational spectrum of this compound can be deconstructed by assigning specific frequency bands to the vibrations of its constituent functional groups. The analysis relies on established correlations from extensive studies on analogous molecules such as tertiary amines, alcohols, and substituted piperidines. libretexts.orgterrificscience.org

O-H and C-H Stretching Region (4000–2800 cm⁻¹): This high-frequency region is dominated by stretching vibrations of bonds to hydrogen. The hydroxyl (-OH) group of the primary alcohol gives rise to a characteristic broad absorption band in the FT-IR spectrum, typically centered around 3400-3300 cm⁻¹, indicative of intermolecular hydrogen bonding in the condensed phase. terrificscience.org The C-H stretching vibrations from the methyl (-CH₃) and methylene (-CH₂) groups of the piperidine ring and its substituents appear in the 3000–2850 cm⁻¹ range. nih.gov Asymmetric and symmetric stretching modes of these groups can often be resolved. nih.gov

C-H Bending Region (1500–1350 cm⁻¹): The bending (scissoring, wagging, and twisting) vibrations of the CH₂ and CH₃ groups are found in this region. researchgate.net Characteristic CH₃ symmetric and asymmetric deformation bands are expected near 1375 cm⁻¹ and 1450 cm⁻¹, respectively. researchgate.net

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| O-H Stretch | Alcohol (-OH) | 3400–3300 | Strong, Broad | Weak |

| C-H Asymmetric Stretch | Methyl (-CH₃) | ~2960 | Medium-Strong | Medium-Strong |

| C-H Symmetric Stretch | Methyl (-CH₃) | ~2870 | Medium | Medium |

| C-H Asymmetric Stretch | Methylene (-CH₂) | ~2925 | Medium-Strong | Medium-Strong |

| C-H Symmetric Stretch | Methylene (-CH₂) | ~2855 | Medium | Medium |

| C-H Asymmetric Bend | Methyl (-CH₃) | ~1450 | Medium | Medium |

| C-H Symmetric Bend | Methyl (-CH₃) | ~1375 | Medium | Weak |

| CH₂ Scissoring | Methylene (-CH₂) | ~1465 | Medium | Medium |

| C-O Stretch | Primary Alcohol | 1050–1000 | Strong | Medium |

| C-N Stretch | Tertiary Amine | 1250–1020 | Medium | Medium-Strong |

| Piperidine Ring Deformations | C-C-C, C-N-C Skeleton | < 1000 | Medium-Weak | Medium-Weak |

The six-membered piperidine ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. ias.ac.in For this compound, this ring can exist in different chair conformations, primarily differing in the axial or equatorial orientation of the N-methyl group. The bulky 4-substituents (methyl and hydroxymethyl groups) are expected to strongly favor a conformation where the N-methyl group is equatorial to avoid unfavorable 1,3-diaxial interactions.

Vibrational spectroscopy is a sensitive probe of such conformational isomers (conformers). rsc.org While many fundamental vibrations are relatively insensitive to subtle changes in geometry, certain modes, particularly low-frequency skeletal deformations of the piperidine ring, can exhibit noticeable shifts in frequency or changes in intensity between different conformers. nih.gov The C-H stretching and bending vibrations can also be affected by the steric environment, potentially leading to band broadening or splitting if multiple conformers are present in significant populations at room temperature.

Furthermore, the relative orientation of the hydroxymethyl group at the C4 position can be influenced by intramolecular hydrogen bonding. A specific conformation might allow for a weak interaction between the hydroxyl proton and the lone pair of electrons on the nitrogen atom. Such an interaction would be detectable in the FT-IR spectrum as a shift in the O-H stretching frequency to a lower wavenumber compared to the purely intermolecularly bonded state, and this band would be sharper. The presence or absence of such bands can provide critical insights into the preferred three-dimensional structure of the molecule. nih.gov Studies on related N-methyl piperidines have shown that different conformers, such as chair and twist structures, can be in equilibrium and identified through spectroscopic techniques. rsc.org

Mass Spectrometry for Fragmentation Pattern Analysis in Mechanistic Studies

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₉H₁₉NO), the molecular weight is 157.26 g/mol . In accordance with the nitrogen rule, a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight, a feature that is consistent with this compound. libretexts.orgjove.com

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion ([M]⁺•) which then undergoes fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. The primary fragmentation pathways for this compound are dictated by the presence of the tertiary amine within the piperidine ring and the substituents at the C4 position.

The most significant fragmentation mechanism for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comwhitman.edu This process leads to the formation of a stable, resonance-stabilized iminium cation and an alkyl radical. jove.comwhitman.edu For this compound, several α-cleavage pathways are possible:

Loss of the N-methyl group: Cleavage of the N-CH₃ bond results in the loss of a methyl radical (•CH₃, mass 15), yielding a fragment ion at m/z 142.

Ring cleavage adjacent to nitrogen: Cleavage of the C2-C3 or C5-C6 bond (β to the nitrogen) followed by cleavage of the N-C6 or N-C2 bond (α to the nitrogen) can lead to the opening of the piperidine ring and subsequent fragmentation.

Cleavage at the C4 position: A highly favorable fragmentation pathway involves the cleavage of the C-C bond at the quaternary C4 carbon. The loss of the hydroxymethyl radical (•CH₂OH, mass 31) is a facile process that leads to the formation of a stable tertiary carbocation stabilized by the nitrogen atom, resulting in a prominent peak at m/z 126. Similarly, loss of the methyl radical (•CH₃, mass 15) from the C4 position would generate a fragment at m/z 142.

The most intense peak in the spectrum, known as the base peak, often results from the formation of the most stable fragment ion. For this molecule, the fragment at m/z 126 is a strong candidate for the base peak due to the stability of the resulting ion.

The proposed major fragmentation pathways and corresponding m/z values are summarized in the table below.

| m/z | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |

| 157 | [C₉H₁₉NO]⁺• | - | Molecular Ion |

| 142 | [C₈H₁₆NO]⁺ | •CH₃ (mass 15) | α-cleavage at N-CH₃ or loss of •CH₃ from C4 |

| 126 | [C₈H₁₆N]⁺ | •CH₂OH (mass 31) | Cleavage at C4, loss of hydroxymethyl radical |

| 58 | [C₃H₈N]⁺ | C₆H₁₁O• | α-cleavage at N-C2 and subsequent ring fragmentation |

Computational and Theoretical Chemistry of 1,4 Dimethylpiperidin 4 Yl Methanol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a molecule like (1,4-Dimethylpiperidin-4-YL)methanol, these calculations reveal critical details about its geometry, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy arrangement of atoms. The B3LYP functional combined with a basis set like 6-311G(d,p) is a common level of theory for such calculations, providing a good balance between accuracy and computational cost. mdpi.com

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of this compound to minimize the total electronic energy. This results in a precise, three-dimensional model of the molecule in its ground state. From this optimized geometry, key structural parameters can be extracted. For instance, the piperidine (B6355638) ring is predicted to adopt a stable chair conformation, which minimizes steric and torsional strain. The substituents—the axial or equatorial N-methyl group, the C4-methyl group, and the C4-hydroxymethyl group—settle into positions that represent a balance of steric and electronic effects.

The energy landscape can be further explored by calculating the energies of other, less stable conformations (like the boat or twist-boat forms), which represent local minima or transition states on the potential energy surface.

Interactive Table: Predicted Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative of typical results from a DFT/B3LYP calculation and is based on standard values for similar structures. Specific experimental or published computational data for this exact molecule is not readily available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (hydroxymethyl) | 1.43 Å |

| C-C (ring) | 1.54 Å | |

| C-N (ring) | 1.47 Å | |

| N-CH₃ | 1.46 Å | |

| Bond Angle | C-N-C (ring) | 111.5° |

| O-C-C (hydroxymethyl) | 109.5° | |

| C-C4-C (ring) | 109.8° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comed.ac.uk

For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the nitrogen and oxygen atoms, as these are the highest-energy electrons in the molecule. These sites are therefore the most nucleophilic and prone to reacting with electrophiles. The LUMO is likely distributed across the antibonding σ* orbitals of the C-N and C-O bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. youtube.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized. mdpi.com

The molecular electrostatic potential (MEP) surface visually represents the charge distribution. For this molecule, MEP maps would show negative potential (red and yellow regions) concentrated around the electronegative oxygen and nitrogen atoms, highlighting them as sites for electrophilic attack. Positive potential (blue regions) would be found around the hydrogen atoms, particularly the hydroxyl proton.

Interactive Table: Predicted Frontier Orbital Energies (Illustrative) Note: These values are illustrative, based on typical DFT calculations for similar amine-alcohols.

| Orbital | Predicted Energy (eV) | Significance |

| HOMO | -6.1 eV | Electron-donating capability (nucleophilicity) |

| LUMO | 1.5 eV | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 7.6 eV | Indicates high chemical stability |

A significant advantage of QM calculations is the ability to predict spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. materialsciencejournal.org

Vibrational Frequencies (IR Spectroscopy): DFT calculations can compute the vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. For this compound, characteristic frequencies would include a broad O-H stretching vibration around 3400 cm⁻¹, C-H stretching vibrations around 2800-3000 cm⁻¹, and C-N and C-O stretching vibrations in the 1000-1200 cm⁻¹ region. Comparing calculated frequencies with experimental IR spectra is a standard method for structural verification. researchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts by calculating the magnetic shielding tensor for each nucleus. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra. For instance, the calculations would predict distinct shifts for the N-methyl protons, the C4-methyl protons, the diastereotopic protons of the hydroxymethyl group, and the various protons on the piperidine ring, based on their unique electronic environments.

Interactive Table: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Functional Group | Predicted Peak/Shift |

| FT-IR | O-H Stretch | ~3400 cm⁻¹ |

| C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ | |

| C-N Stretch | ~1150 cm⁻¹ | |

| ¹H NMR | -OH | ~3.5 ppm |

| -CH₂OH | ~3.4 ppm | |

| N-CH₃ | ~2.3 ppm | |

| C4-CH₃ | ~1.1 ppm | |

| ¹³C NMR | -CH₂OH | ~68 ppm |

| N-CH₃ | ~46 ppm | |

| C4 (quaternary) | ~35 ppm |

Conformational Analysis and Dynamics using Computational Methods

While QM calculations provide a static picture of the most stable structure, molecules are dynamic entities. Computational methods can also be used to explore the different shapes a molecule can adopt and how it moves and flexes over time.

The piperidine ring, like cyclohexane, can exist in several conformations, with the chair form being the most stable due to minimized angle and torsional strain. libretexts.org For this compound, two principal chair conformations exist, differing in the orientation of the N-methyl group (axial vs. equatorial).

A potential energy surface (PES) scan can be performed by systematically changing a key dihedral angle to map the energy changes as the ring converts from one conformation to another. This analysis shows that the chair conformations are energy minima, while the boat and twist-boat conformations are higher-energy intermediates or transition states in the ring-flipping process.

The diequatorial conformation (if we consider the N-methyl and C4-hydroxymethyl groups) is generally favored over the diaxial to avoid steric clashes known as 1,3-diaxial interactions. libretexts.org In this specific molecule, the C4-methyl and C4-hydroxymethyl groups are fixed. The primary conformational equilibrium is the ring inversion that flips the N-methyl group between axial and equatorial positions. The conformer with the N-methyl group in the equatorial position is expected to be significantly more stable. Molecular mechanics calculations on similar systems show that an axial methyl group introduces considerable steric strain. nih.gov

Molecular Dynamics (MD) simulations provide a movie-like view of a molecule's behavior over time, typically in a simulated solvent environment. ed.ac.uk An MD simulation of this compound would reveal its dynamic nature.

These simulations can show:

Ring Flexibility: The piperidine ring is not static but constantly undergoes minor fluctuations and occasional ring-flips between chair conformations. MD can determine the frequency and energy barrier of these events. mdpi.com

Substituent Rotation: The simulation would show the free rotation of the C-C bond of the hydroxymethyl group and the C-N bond of the N-methyl group.

Solvent Interactions: By simulating the molecule in a solvent like water, MD can model the formation and breaking of hydrogen bonds between the solvent and the molecule's hydroxyl group and nitrogen atom, providing insight into its solubility and intermolecular interactions.

Reaction Pathway Modeling and Transition State Characterization

Detailed computational studies involving the modeling of reaction pathways and the characterization of transition states for reactions involving this compound are not present in the surveyed literature. Such studies are crucial for understanding the reactivity of a molecule. For instance, Density Functional Theory (DFT) calculations are often employed to map out the potential energy surface of a reaction, identifying the low-energy paths from reactants to products via transition states. researchgate.netacs.orgresearchgate.netresearchgate.netnih.gov

A hypothetical data table for activation barriers would typically look like this, but the required values are not available:

| Hypothetical Reaction | Computational Method | Calculated Activation Barrier (kcal/mol) |

| Oxidation of the hydroxyl group | DFT (B3LYP/6-31G*) | Data not available |

| N-alkylation | MP2/cc-pVTZ | Data not available |

The elucidation of reaction mechanisms at the molecular level is heavily dependent on the computational data mentioned above. Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state connects the desired reactants and products. researchgate.net Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule during a reaction. researchgate.netnih.gov In the absence of such studies for this compound, any description of its reaction mechanisms would be speculative. General reaction mechanisms for piperidine derivatives include nucleophilic substitution at the nitrogen atom and reactions involving the hydroxyl group. nih.govnih.gov However, the influence of the two methyl groups on the stereochemistry and reactivity of these processes in this compound has not been computationally explored.

Intermolecular Interactions and Solvation Effects through Computational Modeling

While general principles of intermolecular interactions and solvation are well-understood, specific computational models for this compound are lacking.

This compound can act as both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the nitrogen and oxygen atoms). researchgate.netnih.govolemiss.edu Van der Waals forces also play a significant role in its interactions. nih.gov Computational methods can quantify the strength and geometry of these interactions. However, specific data from such calculations for this molecule are not available.

A representative data table for hydrogen bond properties would require computational results that are currently unavailable:

| Interacting Pair | Computational Method | Bond Length (Å) | Bond Energy (kcal/mol) |

| O-H···O (dimer) | DFT (M06-2X/def2-TZVP) | Data not available | Data not available |

| N···H-O (dimer) | DFT (M06-2X/def2-TZVP) | Data not available | Data not available |

Computational chemistry employs various solvent models to simulate how a solvent affects a molecule's properties and reactivity. researchgate.net These range from implicit models, which treat the solvent as a continuous medium, to explicit models, where individual solvent molecules are included in the simulation. pyscf.orgnumberanalytics.comq-chem.comresearchgate.net The choice of solvent can significantly influence reaction pathways and energetics. researchgate.netmdpi.com Studies on simpler molecules like piperidine have explored its solvation in various solvents, but similar investigations for this compound have not been published. researchgate.net

Synthesis and Structure Reactivity Relationships of 1,4 Dimethylpiperidin 4 Yl Methanol Derivatives and Analogues

Design Principles for Novel Derivatives Based on the (1,4-Dimethylpiperidin-4-YL)methanol Scaffold

The design of new derivatives based on the this compound core is guided by established principles of medicinal chemistry, aiming to modulate physicochemical properties and biological activity through systematic structural modifications. The piperidine (B6355638) ring is a common feature in many natural products and drug candidates, and the biological effects of piperidine-containing compounds are heavily influenced by the nature and position of substituents on the heterocyclic ring. researchgate.net

Modifications at the Hydroxyl Group

The primary hydroxyl group of this compound serves as a key handle for introducing a wide array of functional groups. Esterification and etherification are common strategies to alter the polarity, lipophilicity, and metabolic stability of the parent molecule.

Esterification: Reaction with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) can yield esters with diverse properties. For instance, esterification with fluorobenzoic acids has been used to create potentially biologically active piperidine derivatives. researchgate.net

Etherification: Formation of ethers can be achieved under Williamson ether synthesis conditions or other related methods. This modification can introduce alkyl, aryl, or more complex moieties, significantly impacting the molecule's steric and electronic profile.

These modifications are summarized in the table below:

| Modification Type | Reagent Example | Resulting Functional Group | Potential Impact |

| Esterification | Acetic Anhydride | Acetate Ester | Increased lipophilicity |

| Etherification | Benzyl Bromide | Benzyl Ether | Introduction of an aromatic ring |

| Carbonate Formation | Ethyl Chloroformate | Ethyl Carbonate | Altered hydrogen bonding capacity |

| Sulfonate Ester Formation | Methanesulfonyl Chloride | Mesylate Ester | Introduction of a good leaving group for further substitution |

Substitutions on the Piperidine Ring and Nitrogen Atom

The piperidine ring and its exocyclic nitrogen atom are pivotal for derivatization. The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net

N-Demethylation and Re-alkylation: The N-methyl group can be removed and replaced with other alkyl or arylalkyl groups to explore the impact of the nitrogen substituent's size and basicity. For example, N-benzyl groups are common in pharmacologically active piperidines. nih.gov

Ring Carbon Substitution: While the C4 position is quaternary in the parent scaffold, modifications at other positions (C2, C3, C5, C6) could be envisioned through more complex multi-step syntheses, though this would represent a significant departure from the original scaffold.

N-Oxidation: The tertiary amine can be oxidized to the corresponding N-oxide, a common metabolite, which drastically increases polarity and can alter the biological activity profile.

The following table outlines potential modifications at the nitrogen atom:

| Modification Type | Reagent Example | Resulting Moiety | Potential Impact |

| N-Dealkylation/Re-alkylation | Von Braun Reaction / Alkyl Halide | Varied N-substituent | Modulated basicity and steric bulk |

| N-Acylation | Acetyl Chloride | N-Acetyl Piperidine | Reduced basicity, altered conformation |

| N-Oxidation | m-CPBA | N-Oxide | Increased polarity and aqueous solubility |

Synthetic Strategies for Accessing Key Analogues

The generation of libraries of this compound analogues relies on both high-throughput and targeted synthetic methodologies.

Parallel Synthesis and Combinatorial Approaches

Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large libraries of related compounds for screening purposes. nih.govuzh.ch These approaches are well-suited for exploring the chemical space around the this compound scaffold.

Solution-Phase Parallel Synthesis: This technique can be employed for the derivatization of the hydroxyl group. By reacting this compound with a diverse set of carboxylic acids in a multi-well plate format, a library of esters can be efficiently synthesized. Liquid-phase combinatorial synthesis using soluble polymer supports has also proven effective for generating libraries of heterocyclic compounds like benzimidazoles. nih.gov

Solid-Phase Synthesis: While more complex to set up, solid-phase synthesis would involve anchoring a suitable precursor to a resin and then building the this compound scaffold or its derivatives on the solid support.

A representative parallel synthesis scheme is shown below:

| Starting Material | Reagent Library (in parallel) | Product Library |

| This compound | R1-COOH, R2-COOH, R3-COOH... | R1-COO-CH2-(C5H9N(CH3)CH3), R2-COO-CH2-(C5H9N(CH3)CH3), R3-COO-CH2-(C5H9N(CH3)CH3)... |

Targeted Synthesis of Stereoisomeric Derivatives

While this compound itself is achiral, the introduction of substituents at positions other than C4, or the use of chiral derivatizing agents, can lead to stereoisomers. The targeted synthesis of specific stereoisomers is crucial, as different stereoisomers can have vastly different pharmacological activities. nih.gov For instance, in the case of a dihydropyridine (B1217469) derivative, the (+)-alpha isomer was found to be 30 to 100 times more potent than the (-)-alpha isomer. nih.gov

Accessing stereochemically pure derivatives often requires one of the following approaches:

Chiral Resolution: Synthesis of a racemic mixture followed by separation of the enantiomers or diastereomers using techniques like fractional crystallization with a chiral acid or chiral chromatography. nih.gov

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer. The dearomatization/hydrogenation of substituted pyridines using rhodium complexes is one strategy to create highly diastereoselective piperidine products. nih.gov

Advanced Stereochemical Aspects in Derivative Synthesis and Conformational Preference

The stereochemistry of the piperidine ring is a critical determinant of a molecule's three-dimensional shape and, consequently, its biological function.

The piperidine ring in derivatives of this compound is expected to adopt a chair conformation to minimize steric strain. researchgate.net The conformational preference of the substituents can significantly influence the molecule's properties. In a chair conformation, substituents can occupy either axial or equatorial positions.

The relative stability of different conformers can be studied using computational methods such as ab initio calculations and density functional theory (DFT), as well as experimental techniques like NMR spectroscopy. researchgate.net For example, X-ray crystallography studies of 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol confirmed that the piperidine ring exists in a chair conformation. researchgate.net

Key stereochemical considerations include:

Conformational Locking: The introduction of bulky substituents can lock the piperidine ring in a specific chair conformation.

Anomeric Effects: In cases where heteroatoms are introduced at the C2 or C6 positions, anomeric effects can influence the preferred conformation.

Transannular Interactions: Steric or electronic interactions across the ring can destabilize certain conformations.

The study of these stereochemical aspects is essential for the rational design of derivatives with specific conformational preferences, which can lead to improved target binding and biological activity.

Elucidation of Structure-Reactivity Relationships at the Molecular Level

The examination of structure-reactivity relationships (SRRs) at the molecular level is fundamental to understanding and predicting the chemical behavior of this compound and its derivatives. By systematically altering the substituents on the piperidine ring and analyzing the resultant changes in chemical properties, it is possible to delineate the electronic and steric factors that govern their reactivity. Such studies are crucial for the rational design of new analogues with tailored properties.

The reactivity of this compound derivatives is intricately linked to the electronic and steric nature of the substituents attached to the piperidine ring, particularly at the nitrogen (N1) and C4 positions. These substituents can modulate the electron density distribution across the molecule and influence the accessibility of reactive sites.

Electronic Effects:

The nitrogen atom of the piperidine ring plays a pivotal role in the electronic characteristics of these molecules. The nature of the substituent on this nitrogen can significantly alter its basicity and nucleophilicity. For instance, the introduction of electron-donating groups (EDGs) at the N1 position, such as small alkyl groups, increases the electron density on the nitrogen, thereby enhancing its basicity. Conversely, the attachment of electron-withdrawing groups (EWGs), like a tosyl group, diminishes the electron density on the nitrogen, reducing its basicity and nucleophilicity. researchgate.net

Steric Effects:

Steric hindrance is a critical factor that can dictate the feasibility and rate of chemical reactions involving this compound derivatives. The piperidine ring exists predominantly in a chair conformation to minimize steric strain. researchgate.net The substituents at the C4 position, namely the methyl and hydroxymethyl groups, along with the substituent at the N1 position, can adopt either axial or equatorial orientations. The equatorial position is generally favored for larger groups to avoid 1,3-diaxial interactions.

The size and conformation of the N-substituent can significantly impact the accessibility of the nitrogen lone pair for reactions such as protonation or alkylation. Similarly, the steric environment around the C4-hydroxymethyl group will influence its reactivity in esterification or etherification reactions. For example, a bulky N-substituent could partially shield the hydroxymethyl group from attack by a sterically demanding reagent. Theoretical studies on related methyl-substituted 4-(m-OH phenyl) piperidines have highlighted the critical role of the orientation of methyl groups in determining the molecule's interaction with biological targets, a principle that extends to chemical reactivity. nih.gov

The following table summarizes the expected influence of various hypothetical substituents at the N1 position on the electronic and steric properties of the this compound scaffold.

| Substituent (at N1) | Electronic Effect | Steric Effect | Expected Impact on Reactivity |

| -H | Neutral | Minimal | Baseline reactivity. |

| -CH₃ | Electron-donating (inductive) | Small | Increased nitrogen basicity. |

| -CH₂CH₃ | Electron-donating (inductive) | Moderate | Increased nitrogen basicity, potential for some steric hindrance. |

| -C(CH₃)₃ | Electron-donating (inductive) | Large | Increased nitrogen basicity, significant steric hindrance at N1. |

| -COCH₃ | Electron-withdrawing (resonance) | Moderate | Decreased nitrogen basicity due to amide resonance. |

| -SO₂Tol | Strongly electron-withdrawing | Large | Significantly decreased nitrogen basicity. researchgate.net |

Correlations between the structural features of this compound derivatives and their chemical reactivity can be established by systematic studies. These correlations are often multifaceted, involving a combination of electronic and steric effects.

In the context of reactions involving the piperidine nitrogen, such as N-alkylation or acid-base reactions, a clear correlation exists between the electronic nature of the N-substituent and the reaction rate. For a series of N-substituted analogs, one would expect the reactivity towards electrophiles to decrease with the introduction of more strongly electron-withdrawing substituents. This is a direct consequence of the reduced nucleophilicity of the nitrogen atom.

A study on novel 1,4-substituted piperidine derivatives found that antioxidant activity, a measure of chemical reactivity, could be correlated with lipophilicity, which is influenced by the nature of the substituents. nih.gov While this study focused on a different reactivity aspect, it underscores the principle that physicochemical properties derived from structural features can be quantitatively linked to chemical behavior.

The table below outlines potential correlations between structural modifications and expected changes in chemical reactivity for derivatives of this compound.

| Structural Modification | Key Feature Altered | Expected Effect on Reactivity |

| Introduction of EWG at N1 | Decreased nitrogen electron density | Reduced nucleophilicity of nitrogen; slower N-alkylation. |

| Introduction of EDG at N1 | Increased nitrogen electron density | Enhanced nucleophilicity of nitrogen; faster N-alkylation. |

| Increasing bulk of N1-substituent | Increased steric hindrance around N1 | Slower reaction rates for reactions involving the nitrogen atom. |

| Conversion of -OH to -OR | Altered electronics at C4 | Changes in reactivity at the C4-substituent; potential for altered ring conformation. |

Further quantitative structure-activity relationship (QSAR) studies, which correlate various computational descriptors (e.g., electronic, steric, and lipophilic parameters) with experimentally determined reaction rates or equilibrium constants, would be invaluable for developing predictive models of reactivity for this class of compounds.

Applications of 1,4 Dimethylpiperidin 4 Yl Methanol As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The unique structural features of (1,4-Dimethylpiperidin-4-YL)methanol, including its tertiary amine and primary alcohol, make it a versatile precursor for the construction of intricate molecular frameworks. The piperidine (B6355638) ring provides a three-dimensional element, while the hydroxyl group offers a convenient handle for further chemical transformations.

A notable application of this compound is in the synthesis of fused heterocyclic systems. A key example is its use as an intermediate in the preparation of 1,7-diazacarbazoles . epo.org In a multi-step synthetic sequence, this compound can be utilized to introduce the dimethylpiperidinyl moiety onto a core structure, ultimately leading to the formation of these complex, nitrogen-containing polycyclic compounds. epo.org The synthesis of such multi-cyclic systems is of significant interest in medicinal chemistry due to their presence in various biologically active molecules. researchgate.net

The general strategy for integrating piperidine-based building blocks into larger scaffolds often involves the initial functionalization of the piperidine nitrogen or the utilization of a pre-existing functional group on the ring. nih.gov The synthesis of spirocyclic piperidine derivatives, for instance, often starts from piperidin-4-ones, which are versatile intermediates for creating spiro junctions. nih.govtandfonline.comresearchgate.net While not a direct use of the title compound, these methodologies highlight the importance of the piperidine scaffold in constructing complex three-dimensional structures.

Table 1: Synthesis of this compound from 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride epo.org

| Reactant | Reagent | Solvent | Reaction Time |

| 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride | Lithium tetrahydroaluminate (1.0N in THF) | Tetrahydrofuran (B95107) | 12 hours |

This table is based on the preparative procedure described in the cited patent.

Beyond fused systems, this compound is a precursor for a range of advanced heterocyclic compounds. Its application in the synthesis of 1,7-diazacarbazoles, as mentioned previously, is a prime example of its role in generating novel heterocyclic structures with potential therapeutic applications. epo.org The synthesis of various piperidine derivatives with different heterocyclic rings at the 4-position has been a subject of study, aiming to explore their pharmacological potential. nih.gov

The development of efficient synthetic routes to piperidine derivatives is an active area of research. acs.orgorganic-chemistry.org These methods include the hydrogenation of pyridine (B92270) precursors, cyclization of amino alcohols, and metal-catalyzed reactions. The resulting substituted piperidines are then used to build more complex heterocyclic systems. For example, piperidine derivatives have been used in the synthesis of spiro-heterocycles with potential antileishmanial activity. nih.govtandfonline.com

Use in Ligand Design and Coordination Chemistry

While the use of this compound as a building block in organic synthesis is documented, its application in ligand design and coordination chemistry is not as extensively reported in the scientific literature. However, based on its structural features, its potential in this field can be inferred. The molecule contains two potential coordination sites: the tertiary nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group.

The nitrogen atom of the piperidine ring in this compound can act as a Lewis base and coordinate to a metal center. Similarly, the hydroxyl group can either coordinate in its neutral form or be deprotonated to form an alkoxide that binds to a metal ion. This dual functionality allows for the possibility of the molecule acting as a monodentate ligand through either the nitrogen or the oxygen, or as a bidentate chelating ligand.

The coordination chemistry of related piperidine-containing ligands has been studied. For instance, gold(I) complexes with methylpiperidine ligands have been synthesized and structurally characterized, revealing linear coordination at the gold center. nih.gov Transition metal complexes of other piperidine derivatives have also been prepared and their geometries proposed. tsijournals.com The study of transition metal complexes with ligands derived from α-pyridinyl alcohols and related structures further illustrates the diverse coordination possibilities of such molecules. mdpi.comnih.govresearchgate.netresearchgate.net

Although no specific complexes of this compound are prominently featured in the literature, the general principles of coordination chemistry suggest its capability to form complexes with a variety of transition metals. The steric bulk of the two methyl groups on the piperidine ring would likely influence the geometry and stability of any resulting metal complexes.

The potential binding modes of this compound to a metal center are varied. As a monodentate ligand, it could bind through either the nitrogen or the oxygen atom. As a bidentate ligand, it could form a chelate ring. The size of this chelate ring and the resulting bite angle would be determined by the conformation of the piperidine ring.

The study of different isomers in coordination chemistry, such as geometric (cis/trans) and optical isomers, is crucial for understanding the properties of metal complexes. The presence of a chiral center, which could arise upon coordination, would lead to the possibility of enantiomeric pairs of complexes.

While detailed research findings on the binding modes and geometries of this compound complexes are not currently available, the principles established from the study of analogous piperidine-based ligands provide a framework for predicting its coordination behavior. Further research would be necessary to experimentally determine and characterize the coordination complexes of this specific compound.

Future Research Directions and Unexplored Avenues for 1,4 Dimethylpiperidin 4 Yl Methanol

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly substituted piperidines is a significant area of research in organic chemistry. ajchem-a.com Traditional methods often involve multiple steps and the use of hazardous reagents. nih.gov Future research on (1,4-Dimethylpiperidin-4-YL)methanol will likely focus on developing more efficient and environmentally friendly synthetic strategies.

Green chemistry principles are increasingly being applied to the synthesis of nitrogen-containing heterocycles. nih.govrasayanjournal.co.in For this compound, this could involve the use of biocatalysis, where enzymes are used to perform key transformations with high selectivity and under mild conditions. news-medical.net For instance, a biocatalytic C-H oxidation could introduce the hydroxyl group at a late stage of the synthesis, potentially reducing the number of steps required. news-medical.net Another green approach would be the use of flow chemistry, which can improve safety, efficiency, and scalability.

Catalytic methods are also at the forefront of modern synthetic chemistry. mdpi.com The development of novel catalysts for the synthesis of substituted piperidines is an active area of research. nih.govnih.gov For this compound, research could focus on one-pot reactions where multiple bonds are formed in a single operation, minimizing waste and purification steps. ajchem-a.com For example, a catalytic cascade reaction starting from simple, readily available precursors could be envisioned.

| Synthetic Strategy | Potential Advantages | Key Research Areas |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. news-medical.net | Identification of suitable enzymes, enzyme engineering for specific transformations. |

| Flow Chemistry | Improved safety, efficiency, and scalability. | Reactor design, optimization of reaction parameters. |

| One-Pot Reactions | Reduced number of steps, minimized waste and purification. ajchem-a.com | Development of novel catalytic systems, investigation of reaction mechanisms. |

| Catalytic Hydrogenation | Use of renewable hydrogen, high atom economy. | Development of selective and reusable catalysts. nih.gov |

Discovery of Unforeseen Reactivity Pathways and Transformations

The unique structure of this compound, with its tertiary alcohol and N-methyl group, suggests a rich and potentially unexplored reactivity. The tertiary alcohol moiety is a key functional group that can undergo a variety of transformations. Future research could explore reactions that are currently not well-documented for this specific compound.

One area of interest is the study of ring-opening reactions. Under certain conditions, the piperidine (B6355638) ring could be cleaved to generate functionalized acyclic amines, which are valuable synthetic intermediates. nih.gov The presence of the gem-dimethyl group at the 4-position might influence the regioselectivity of such reactions.

The reactivity of the N-methyl group could also be a focus of future research. While N-demethylation is a known reaction, exploring selective functionalization of the methyl group without affecting the rest of the molecule could lead to novel derivatives with interesting properties. Furthermore, the interplay between the tertiary alcohol and the nitrogen atom could lead to unexpected intramolecular reactions or rearrangements, particularly under acidic or basic conditions.

Advancements in Theoretical Modeling and Predictive Chemistry for the Compound

Computational chemistry and theoretical modeling are powerful tools for understanding and predicting the properties and reactivity of molecules. tandfonline.com For this compound, these methods can provide valuable insights that can guide future experimental work.

Density Functional Theory (DFT) can be used to study the conformational preferences of the molecule, which are crucial for its reactivity and biological activity. researchgate.netresearchgate.net Understanding the stable conformations of the piperidine ring and the orientation of the substituents is essential for designing new reactions and predicting their outcomes. d-nb.infonih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound. tandfonline.commdpi.com By correlating the structural features of a series of compounds with their biological activity, it is possible to design new molecules with improved properties. Molecular dynamics simulations can also be employed to study the interactions of the compound with biological targets, providing insights into its mechanism of action. nih.gov

| Modeling Technique | Potential Applications for this compound |

| Density Functional Theory (DFT) | Conformational analysis, prediction of spectroscopic properties, investigation of reaction mechanisms. researchgate.netresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity, design of new derivatives with improved properties. tandfonline.commdpi.com |

| Molecular Dynamics (MD) Simulations | Study of interactions with biological targets, understanding of dynamic behavior. nih.gov |

Emerging Roles in Diverse Chemical Synthesis and Material Design

The unique structural features of this compound make it a promising building block for the synthesis of more complex molecules and for the design of new materials.

In chemical synthesis, the compound can be used as a scaffold to create libraries of new molecules for drug discovery. The tertiary alcohol can be used as a handle for further functionalization, allowing for the introduction of a wide range of substituents. The piperidine ring itself is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.